molecular formula C8H5IO3 B3294217 2-formyl-5-iodobenzoic acid CAS No. 886499-25-8

2-formyl-5-iodobenzoic acid

Cat. No.: B3294217
CAS No.: 886499-25-8
M. Wt: 276.03 g/mol
InChI Key: FWROVMGDQOJNKM-UHFFFAOYSA-N
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Description

2-Formyl-5-iodobenzoic acid (IUPAC name: 5-iodo-2-formylbenzoic acid) is a benzoic acid derivative with a formyl (–CHO) group at position 2 and an iodine atom at position 5 relative to the carboxylic acid (–COOH) group at position 1. Its molecular formula is C₈H₅IO₃, and its molecular weight is approximately 276.02 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination polymers. Its iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group facilitates nucleophilic additions or condensations .

Properties

IUPAC Name

2-formyl-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWROVMGDQOJNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428348
Record name 2-formyl-5-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-25-8
Record name 2-formyl-5-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-5-iodobenzoic acid typically involves the iodination of 2-formylbenzoic acid. One common method is the Sandmeyer reaction, where anthranilic acid is first diazotized and then reacted with iodide to introduce the iodine atom at the desired position . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of potassium iodide.

Industrial Production Methods

Industrial production methods for 2-formyl-5-iodobenzoic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-iodobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-5-iodobenzoic acid.

    Reduction: 2-Hydroxymethyl-5-iodobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formyl-5-iodobenzoic acid depends on the specific application. In chemical reactions, the formyl group and iodine atom provide sites for nucleophilic attack and electrophilic substitution, respectively. The molecular targets and pathways involved would vary based on the specific reaction or biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The formyl group (–CHO) at position 2 in 2-formyl-5-iodobenzoic acid increases electrophilicity compared to methyl or acetyloxy substituents, making it more reactive in condensation reactions .
  • Halogen Influence : Iodine’s large atomic radius and polarizability enhance stability in radical reactions, whereas chlorine and fluorine offer stronger electronegativity for directing electrophilic substitutions .

Synthetic Utility :

  • 2-Formyl-5-iodobenzoic acid’s iodine atom is pivotal in palladium-catalyzed couplings, while analogs like 2-chloro-5-formylbenzoic acid are preferred for nucleophilic aromatic substitutions .
  • The acetyloxy derivative (C₉H₇IO₄) is synthesized via acetylation under reflux conditions, similar to methods described for indole-carboxylic acid derivatives .

Physical Properties :

  • Methyl and acetyloxy groups improve solubility in organic solvents compared to polar formyl or halogenated analogs .
  • The fluoro analog (C₈H₅FO₃) exhibits a lower molecular weight and higher melting point due to fluorine’s compact size and strong C–F bonds .

Biological Activity

2-Formyl-5-iodobenzoic acid is an organic compound that has garnered interest due to its unique structural characteristics and biological activities. This article explores its biological activity, including its mechanism of action, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

2-Formyl-5-iodobenzoic acid features a formyl group (-CHO) at the 2-position and an iodine atom at the 5-position of a benzoic acid ring. This configuration contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry.

Biological Activity

1. Protein Kinase Inhibition
Research indicates that 2-formyl-5-iodobenzoic acid exhibits inhibitory effects on protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer. The compound's ability to inhibit these enzymes makes it a valuable candidate for drug development aimed at validating new structures in medicinal chemistry.

2. Cytotoxicity Studies
In vitro studies have demonstrated that 2-formyl-5-iodobenzoic acid possesses cytotoxic properties against various cancer cell lines. For instance, it has been shown to reduce cell proliferation significantly in HeLa cells, a cervical cancer cell line. The mechanism behind this cytotoxicity may involve the disruption of cellular signaling pathways mediated by protein kinases .

The biological activity of 2-formyl-5-iodobenzoic acid is primarily attributed to its structural components:

  • Formyl Group : The presence of the formyl group allows for the formation of covalent bonds with biomolecules, enhancing its reactivity and potential for interaction with biological targets.
  • Iodine Atom : The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions which can lead to the formation of complex molecular structures that may exhibit enhanced biological activity.

Case Studies

  • Protein Kinase Inhibition
    A study highlighted the compound's ability to inhibit specific protein kinases, demonstrating its potential as a lead compound for developing kinase inhibitors. This finding underscores the importance of further exploring its structure-activity relationships (SAR) to optimize efficacy.
  • Cytotoxicity Against Cancer Cells
    In vitro assays revealed that 2-formyl-5-iodobenzoic acid significantly inhibited the proliferation of HeLa cells by approximately 71% at specific concentrations. This suggests potential use in cancer therapeutics, warranting further investigation into its mechanisms and effects on other cancer types .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Bromo-5-iodobenzoic acidBromine instead of formylDifferent reactivity profile
3-Formyl-4-iodobenzoic acidIodine at a different positionVariations in biological activity
2-Hydroxybenzoic acidHydroxy group instead of iodineDifferent biological activities

The comparison reveals that while similar compounds share some structural features, the unique combination of functional groups in 2-formyl-5-iodobenzoic acid provides distinctive reactivity patterns and biological activities not present in its analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-formyl-5-iodobenzoic acid in a laboratory setting?

  • Methodological Answer : The synthesis typically involves iodination of 2-formylbenzoic acid derivatives. Critical steps include:

  • Reagent selection : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a controlled electrophilic substitution reaction .
  • Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency, but may require inert atmospheres to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures removal of unreacted iodine and byproducts .

Q. How can the purity and structural identity of 2-formyl-5-iodobenzoic acid be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic analysis :
  • NMR : Confirm iodination via disappearance of aromatic proton signals at the iodinated position (δ 7.5–8.5 ppm) and retention of the aldehyde proton (δ ~10 ppm) .
  • Mass spectrometry : Observe molecular ion peaks matching the molecular weight (C₈H₅IO₃: theoretical ~275.93 g/mol) and fragment patterns consistent with iodobenzaldehyde derivatives .
  • Purity checks : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for 2-formyl-5-iodobenzoic acid derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NOE effects in NMR or ambiguous mass fragments) require:

  • Cross-validation : Compare data with analogous compounds (e.g., 2-amino-3-formylbenzoic acid, CAS 27867-47-6) to identify systematic errors .
  • Computational modeling : Use DFT calculations (Gaussian or ORCA) to simulate NMR shifts or IR spectra, identifying discrepancies between experimental and theoretical results .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, particularly for regioselectivity in iodination .

Q. How can researchers design experiments to investigate the reactivity of 2-formyl-5-iodobenzoic acid in cross-coupling reactions?

  • Methodological Answer :

  • Palladium-catalyzed couplings : Test Suzuki-Miyaura reactions with arylboronic acids under varying conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to optimize yield and selectivity .
  • Kinetic studies : Use in-situ FTIR or LC-MS to monitor reaction progress, identifying intermediates (e.g., iodobenzaldehyde adducts) that influence pathway outcomes .
  • Control experiments : Compare reactivity with non-iodinated analogs (e.g., 2-formylbenzoic acid) to isolate electronic effects of the iodine substituent .

Q. What methodologies address challenges in quantifying 2-formyl-5-iodobenzoic acid in biological matrices?

  • Methodological Answer :

  • Sample preparation : QuEChERS or solid-phase extraction (C18 cartridges) removes interfering biomolecules from plasma/tissue homogenates .
  • Detection : LC-MS/MS (MRM mode) with deuterated internal standards (e.g., D₄-2-formylbenzoic acid) minimizes matrix effects and improves quantification accuracy .
  • Validation : Follow ICH guidelines for linearity (R² >0.99), recovery (80–120%), and LOQ/LOD (<1 ng/mL) .

Data Analysis and Interpretation

Q. How should researchers handle conflicting solubility data for 2-formyl-5-iodobenzoic acid in different solvents?

  • Methodological Answer :

  • Systematic screening : Use a Hansen solubility parameter (HSP) approach to categorize solvents (e.g., DMSO, THF) based on dispersion/polarity/hydrogen-bonding interactions .
  • Thermodynamic profiling : Measure solubility via gravimetric analysis at multiple temperatures, fitting data to the Van’t Hoff equation to calculate ΔHsol and ΔSsol .
  • Controlled crystallization : Assess polymorph formation (via PXRD) to explain solubility anomalies in protic vs. aprotic solvents .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies involving 2-formyl-5-iodobenzoic acid?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using tools like GraphPad Prism .
  • Clustered data adjustments : For repeated measurements (e.g., cell viability assays), apply mixed-effects models to account for within-experiment correlations .
  • Meta-analysis : Pool data from independent replicates using random-effects models to estimate overall effect sizes and heterogeneity (I² statistic) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.